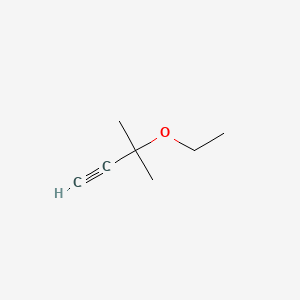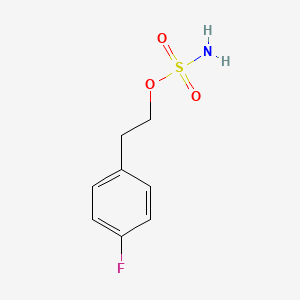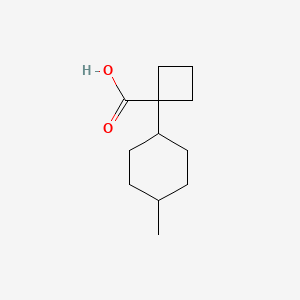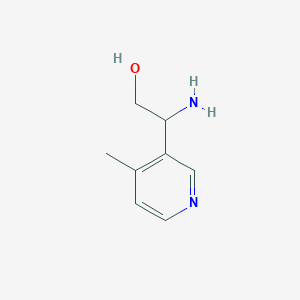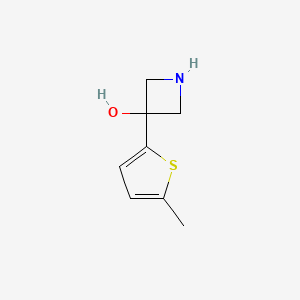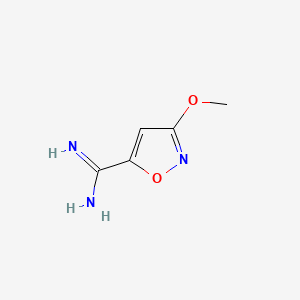![molecular formula C13H21NO2 B13590819 Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the nitrogen atom in the bicyclic ring system imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-azabicyclo[3.1.1]heptanes, including ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the azabicyclo core into various structures . The reaction conditions often involve the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability of the synthetic route is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound shares the same bicyclic core but lacks the ethyl and cyclobutyl substituents.
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atom, making it less versatile in terms of chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of the bicyclic structure with the nitrogen atom and specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-2-16-11(15)13-6-12(7-13,8-14-9-13)10-4-3-5-10/h10,14H,2-9H2,1H3 |
Clé InChI |
FRXYGGNZWIKXPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(CNC2)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
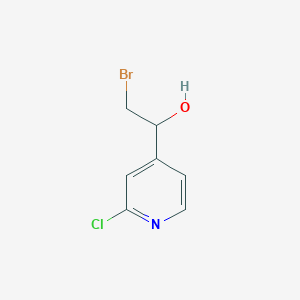
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
